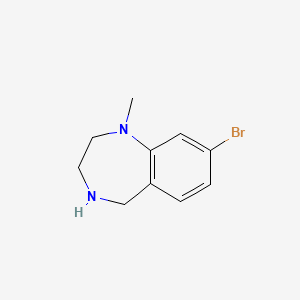
6-Ethynyl-5-fluoropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynyl-5-fluoropyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-5-fluoropyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidin-4-amine and ethynyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group onto the pyrimidine ring. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere of nitrogen or argon.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethynyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form the corresponding alkene or alkane derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydride, and a polar aprotic solvent, such as DMF or DMSO.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Cyclization Reactions: Cyclization can be achieved using various catalysts and conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the fluorine atom.
Addition Reactions: Products include alkenes or alkanes derived from the ethynyl group.
Cyclization Reactions: Products include fused ring systems with potential biological activity.
Applications De Recherche Scientifique
6-Ethynyl-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrimidine metabolism.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functionalized materials.
Chemical Biology: It serves as a tool for studying the interactions of pyrimidine derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of 6-Ethynyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoropyrimidin-4-amine: Lacks the ethynyl group and has different reactivity and applications.
6-Ethyl-5-fluoropyrimidin-4-amine: Contains an ethyl group instead of an ethynyl group, leading to different chemical properties and biological activities.
2-Ethoxy-5-fluoropyrimidin-4-amine:
Uniqueness
6-Ethynyl-5-fluoropyrimidin-4-amine is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and biological activity. The ethynyl group allows for versatile chemical modifications, while the fluorine atom enhances binding interactions with biological targets.
Propriétés
Formule moléculaire |
C6H4FN3 |
|---|---|
Poids moléculaire |
137.11 g/mol |
Nom IUPAC |
6-ethynyl-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C6H4FN3/c1-2-4-5(7)6(8)10-3-9-4/h1,3H,(H2,8,9,10) |
Clé InChI |
TZFPKPYGSOVONR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=NC=N1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)




![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)








